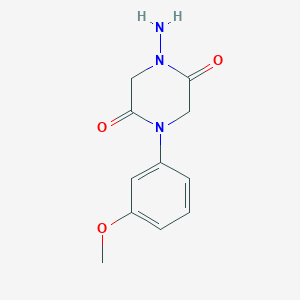![molecular formula C18H12N2O3S B292010 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea, also known as OTUC002, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea works by binding to the catalytic domain of USP7 and inhibiting its activity. This leads to the accumulation of ubiquitinated proteins and subsequent activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to selectively target USP7, with minimal off-target effects on other deubiquitinases. In addition to its anticancer properties, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has also been studied for its potential applications in neurodegenerative diseases, as USP7 has been implicated in the regulation of protein aggregates associated with these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea in lab experiments is its selectivity for USP7, which allows for more specific targeting of the enzyme compared to other deubiquitinase inhibitors. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications in living organisms.
Direcciones Futuras
Future research directions for N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea include further studies on its in vivo efficacy and toxicity, as well as its potential applications in combination with other cancer therapies. Additionally, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea could be studied for its potential applications in other diseases where USP7 has been implicated, such as neurodegenerative diseases.
Métodos De Síntesis
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea is synthesized through a multistep process that involves the condensation of 2-aminothiophenol with 3-bromo-4-chlorocoumarin followed by the reaction with N-phenylisocyanate. The final product is purified through column chromatography to obtain pure N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea.
Aplicaciones Científicas De Investigación
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been studied for its potential applications in cancer research, specifically in targeting the deubiquitinase enzyme USP7. USP7 plays a critical role in regulating the stability of various proteins involved in cancer development and progression. Inhibition of USP7 by N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C18H12N2O3S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-(4-oxothieno[3,4-c]chromen-3-yl)-3-phenylurea |
InChI |
InChI=1S/C18H12N2O3S/c21-17-15-13(12-8-4-5-9-14(12)23-17)10-24-16(15)20-18(22)19-11-6-2-1-3-7-11/h1-10H,(H2,19,20,22) |
Clave InChI |
AYQIKVZPZNRPOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)